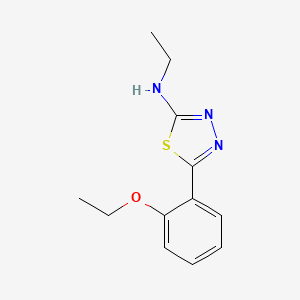

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Description

BenchChem offers high-quality 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-13-12-15-14-11(17-12)9-7-5-6-8-10(9)16-4-2/h5-8H,3-4H2,1-2H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWJAUMBIMIYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C2=CC=CC=C2OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine synthesis protocol

An In-Depth Technical Guide to the Synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "pharmacophore of choice" due to its presence in a multitude of compounds exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The intrinsic bioisosteric relationship of the thiadiazole ring with thiazole and pyrimidine, coupled with its metabolic stability and ability to engage in crucial hydrogen bonding interactions, makes it a privileged structure in drug design. This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of a specific derivative, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , tailored for researchers and professionals in drug development. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for each procedural choice, ensuring a reproducible and well-understood synthesis.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to the target molecule reveals a robust and well-established synthetic strategy. The target structure can be disconnected at the exocyclic nitrogen-ethyl bond, suggesting a final N-alkylation step. The core heterocyclic structure, 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine, is a classic product of the acid-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate. This intermediate, in turn, is readily prepared from the condensation of 2-ethoxybenzoic acid (or a reactive derivative) and thiosemicarbazide. This multi-step synthesis is reliable and utilizes common laboratory reagents.

Caption: Retrosynthetic disconnection of the target compound.

Part 1: Synthesis of the Core Heterocycle: 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine

The cornerstone of this synthesis is the construction of the 2-amino-5-substituted-1,3,4-thiadiazole ring. This is most efficiently achieved through the cyclization of an acylthiosemicarbazide, a method widely employed for its high yields and reliability.[3][4]

Principle of Reaction

The reaction proceeds in two key phases. First, the nucleophilic nitrogen of thiosemicarbazide attacks the electrophilic carbonyl carbon of 2-ethoxybenzoic acid, forming 1-(2-ethoxybenzoyl)thiosemicarbazide. Second, in the presence of a strong acid catalyst and dehydrating agent like concentrated sulfuric acid, an intramolecular cyclization occurs.[3] The sulfur atom attacks the protonated carbonyl carbon, and a subsequent dehydration event results in the formation of the stable, aromatic 1,3,4-thiadiazole ring.[3][5]

Experimental Protocol

Step 1.1: Synthesis of 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (Intermediate I)

This procedure combines the formation of the thiosemicarbazide intermediate and its subsequent cyclization into a one-pot reaction, which is a common and efficient approach.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Ethoxybenzoic Acid | 166.17 | 4.15 g | 25 |

| Thiosemicarbazide | 91.13 | 2.28 g | 25 |

| Concentrated Sulfuric Acid (98%) | 98.08 | ~25 mL | - |

Procedure:

-

To a clean, dry 100 mL round-bottom flask, add 2-ethoxybenzoic acid (4.15 g, 25 mmol) and thiosemicarbazide (2.28 g, 25 mmol).

-

Place the flask in an ice bath to cool.

-

Slowly and with caution, add concentrated sulfuric acid (~25 mL) portion-wise to the mixture while stirring continuously with a magnetic stirrer. The addition should be controlled to keep the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture in a water bath maintained at 60-70 °C for approximately 4-5 hours.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Ethyl Acetate:Hexane 3:7).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (~100 g) in a beaker with constant stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid precipitate thoroughly with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to yield pure 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (I) .[5]

Part 2: N-Ethylation to Yield 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

The final step involves the selective alkylation of the exocyclic 2-amino group. This is a standard nucleophilic substitution reaction where the amine acts as the nucleophile.

Principle of Reaction

The 2-amino group of the thiadiazole intermediate is nucleophilic and will readily attack an electrophilic carbon, such as that in an ethyl halide (e.g., ethyl iodide). The reaction is performed in the presence of a mild base, which deprotonates the amine, increasing its nucleophilicity and neutralizing the hydrogen halide byproduct.

Experimental Protocol

Step 2.1: Synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine (Final Product)

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Intermediate I | 221.27 | 2.21 g | 10 |

| Ethyl Iodide (EtI) | 155.97 | 1.71 g (0.87 mL) | 11 |

| Anhydrous Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 |

| Anhydrous Acetone or DMF | - | 50 mL | - |

Procedure:

-

In a 100 mL round-bottom flask, dissolve 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (I) (2.21 g, 10 mmol) in anhydrous acetone or DMF (50 mL).

-

Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the solution.

-

Causality Insight: Potassium carbonate is a mild base sufficient to facilitate the reaction without promoting significant side reactions. It acts as a proton scavenger.

-

-

Stir the suspension vigorously and add ethyl iodide (0.87 mL, 11 mmol) dropwise at room temperature.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 16-20 hours.[6] The progress should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI).

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure final product.

Characterization and Verification

The identity and purity of the intermediates and the final product must be confirmed through standard analytical techniques.

| Compound | Technique | Expected Observations |

| Intermediate I | IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~1620 (C=N stretch), ~1550 (C=C stretch), ~830 (C-S-C stretch).[7] |

| ¹H NMR (DMSO-d₆) | δ 7.0-7.8 (m, Ar-H), δ ~7.2 (s, 2H, NH₂, D₂O exchangeable).[5] | |

| LC-MS | Molecular ion peak corresponding to the calculated mass (221.27 g/mol ). | |

| Final Product | IR (KBr, cm⁻¹) | ~3250 (N-H stretch), ~2980, 2930 (aliphatic C-H stretch), ~1610 (C=N stretch). |

| ¹H NMR (DMSO-d₆) | δ 7.0-7.9 (m, Ar-H), δ ~3.4 (q, 2H, -CH₂-CH₃), δ ~1.2 (t, 3H, -CH₂-CH₃), a singlet or triplet for the NH proton.[6] | |

| LC-MS | Molecular ion peak corresponding to the calculated mass (249.33 g/mol ).[8] |

Overall Synthetic Workflow

The complete synthesis is a linear, three-stage process from commercially available starting materials.

Caption: Complete synthetic workflow diagram.

Conclusion

This guide outlines a reliable and well-precedented two-part synthesis for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine . The methodology relies on a classic acid-catalyzed cyclodehydration to form the thiadiazole core, followed by a standard N-alkylation. By understanding the chemical principles behind each step, from the role of the acid catalyst to the choice of base in the alkylation, researchers can confidently execute and potentially adapt this protocol for the synthesis of related analogs, furthering discovery efforts in medicinal chemistry.

References

- Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. (n.d.). Scielo.

- Trotsko, N., Dobosz, M., & Jagiełło-Wójtowicz, E. (n.d.). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL PROPERTIES. Acta Poloniae Pharmaceutica.

-

Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate. (2014). The Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

- Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research.

-

Trzaskowski, M., et al. (2022). Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Abdel-Maksoud, M. S., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Synthesis and characterization of thiosemicarbazone derivatives of 2-ethoxy-3-methoxy-benzaldehyde and their rhenium(I) complexes. (2018). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Abdel-Wahab, B. F., et al. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. MDPI. Retrieved January 17, 2026, from [Link]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]

-

Foroumadi, A., et al. (2006). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2024). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

Olaru, A., et al. (2022). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. National Institutes of Health. Retrieved January 17, 2026, from [Link]

-

5-(2-Ethoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine. (n.d.). Amerigo Scientific. Retrieved January 17, 2026, from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Synthesis, Characterization, and Biological Activity of 5-Phenyl-1,3,4-thiadiazole-2-amine Incorporated Azo Dye Derivatives. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. (2019). Growing Science. Retrieved January 17, 2026, from [Link]

-

Al-Adiwish, W. M., et al. (2013). Eco-Friendly Synthesis of Some Thiosemicarbazones and Their Applications as Intermediates for 5-Arylazothiazole Disperse Dyes. MDPI. Retrieved January 17, 2026, from [Link]

-

SYNTHESIS OF NEW bis-THIOSEMICARBAZONES BASED ON 2,2’-[PROPANE-1,3-DIIL-bis-(OXI)]DIBENZALDEHYDE WITH BIOLOGICAL POTENTIAL. (2021). Științe Reale și ale Naturii USM. Retrieved January 17, 2026, from [Link]

-

El-Sayed, M. A. A. (2013). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica. Retrieved January 17, 2026, from [Link]

-

5-Ethoxy-N-ethyl-1,3,4-thiadiazol-2-amine - Optional[MS (GC)]. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

-

Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2022). MDPI. Retrieved January 17, 2026, from [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. (2020). MDPI. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 4. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

- 8. 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | C12H15N3OS | CID 25220458 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies: A Technical Guide to the Putative Mechanism of Action of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of compounds with diverse and potent pharmacological activities.[1][2] Its bioisosteric relationship with pyrimidines allows for interactions with biological targets involved in nucleic acid synthesis, while its mesoionic character facilitates passage across cellular membranes.[3][4] This guide focuses on a specific analogue, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a molecule of significant interest for which the precise mechanism of action remains to be fully elucidated. In the absence of direct experimental data for this compound, this document will provide an in-depth, technical exploration of its potential mechanisms of action, drawing upon the established biological activities of structurally related 1,3,4-thiadiazole derivatives. We will delve into the probable molecular targets and signaling pathways, and propose a comprehensive suite of experimental protocols to systematically investigate and validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the pharmacological profile of this promising chemical entity.

Part 1: Postulated Mechanisms of Action Based on the 1,3,4-Thiadiazole Scaffold

The diverse biological effects of 1,3,4-thiadiazole derivatives suggest that 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine could engage multiple intracellular targets. The following sections outline the most probable mechanisms of action based on extensive research into this chemical class.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The 1,3,4-thiadiazole nucleus is a recurring motif in a vast number of compounds exhibiting potent anticancer properties. The cytotoxic effects are often a result of a combination of mechanisms, which may be relevant to the action of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine.

A primary mechanism for the anticancer activity of many 1,3,4-thiadiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cellular growth, proliferation, and survival. Several studies have identified specific kinases that are targeted by this class of compounds:

-

Abl Protein Kinase: Certain 1,3,4-thiadiazole derivatives have demonstrated inhibitory activity against the Abl protein kinase, a key target in chronic myeloid leukemia.[3]

-

Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2): Inhibition of EGFR and HER-2, which are frequently overexpressed in breast and other cancers, has been observed with some thiadiazole compounds.[4]

-

Focal Adhesion Kinase (FAK): Amide derivatives of 5-aryl-substituted 1,3,4-thiadiazole-2-amines have been shown to be micromolar inhibitors of FAK by targeting its ATP-binding pocket.[5]

The ethoxyphenyl group in 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine could potentially enhance its binding to the hydrophobic pockets of kinase domains, a common feature in kinase inhibitors.

The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine bases suggests that these compounds may interfere with DNA replication and repair processes.[3][4] This can occur through several mechanisms:

-

Topoisomerase II Inhibition: Some 1,3,4-thiadiazole-2-amine derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[5]

-

DNA Intercalation or Binding: The planar aromatic structure of the thiadiazole ring, coupled with the substituted phenyl ring, may allow for intercalation between DNA base pairs or binding to the minor groove, leading to conformational changes that disrupt DNA replication and transcription.[1][6]

A common outcome of the cellular stress induced by kinase inhibition or DNA damage is the activation of programmed cell death, or apoptosis. Studies on 1,3,4-thiadiazole derivatives have revealed their ability to trigger apoptosis through the activation of caspase cascades. Specifically, the activation of caspase-3 and caspase-8 has been implicated in the pro-apoptotic effects of some of these compounds.[3] Furthermore, an increase in the Bax/Bcl-2 ratio, a key indicator of the intrinsic apoptotic pathway, has also been observed.[4]

Anticonvulsant Activity: Modulation of Neuronal Excitability

Beyond cancer, the 1,3,4-thiadiazole scaffold is a well-established pharmacophore for anticonvulsant agents. The proposed mechanism of action in this context is the enhancement of GABAergic inhibition.[7] The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain. It is believed that 1,3,4-thiadiazole derivatives can modulate the GABA-A receptor, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane.[7] This increased inhibition helps to prevent the excessive neuronal firing that characterizes seizures. The structural features of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, including a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group, are consistent with the pharmacophore model for anticonvulsant activity.[7]

Other Potential Biological Activities

The versatility of the 1,3,4-thiadiazole ring extends to other therapeutic areas. While less explored, the following activities are also plausible for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine:

-

Antimicrobial Activity: Numerous 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[1][2][8] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Activity: Some compounds containing the 1,3,4-thiadiazole moiety have demonstrated anti-inflammatory effects, potentially through the inhibition of inflammatory mediators or enzymes like lipoxygenase.[9]

Part 2: A Proposed Experimental Framework for Mechanistic Elucidation

To definitively determine the mechanism of action of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating and provide a clear path to understanding the compound's pharmacological profile.

Initial Screening and Target Identification

The first step is to perform a broad screen to identify the most prominent biological activity of the compound.

-

Cell Line Selection: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and a non-cancerous cell line like Vero for selectivity) should be used.[10]

-

MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Plate cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine for 48-72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line to determine the compound's potency and selectivity.

Caption: Workflow for in vitro cytotoxicity screening.

Investigating the Anticancer Mechanism of Action

If significant cytotoxicity is observed, the following experiments will help to elucidate the underlying mechanism.

-

Kinase Panel Screening: Utilize a commercial kinase panel screening service to test the inhibitory activity of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine against a broad range of human kinases at a fixed concentration (e.g., 10 µM).

-

Dose-Response Assays: For any kinases that show significant inhibition, perform dose-response assays to determine the IC50 value for each target.

-

In-Cell Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to the identified kinase targets within a cellular context.

-

UV-Visible Spectroscopy: Titrate a solution of calf thymus DNA (CT-DNA) with increasing concentrations of the compound and monitor for changes in the absorption spectrum, which can indicate binding.[1]

-

Fluorescence Spectroscopy: Use a fluorescent DNA probe (e.g., ethidium bromide) and measure the displacement of the probe by the compound upon binding to DNA, which will result in a decrease in fluorescence intensity.

-

Gel Electrophoresis: To assess DNA cleavage ability, incubate plasmid DNA with the compound in the presence and absence of an oxidizing agent (e.g., H2O2) and analyze the DNA fragments by agarose gel electrophoresis.[6]

-

Annexin V/Propidium Iodide (PI) Staining: Treat cancer cells with the compound and then stain with Annexin V-FITC and PI. Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase Activity Assay: Use commercially available kits to measure the activity of key executioner caspases (e.g., caspase-3/7) in cell lysates after treatment with the compound.

-

Western Blot Analysis: Analyze the expression levels of key apoptosis-related proteins, such as Bax, Bcl-2, and cleaved PARP, in treated and untreated cells.

Caption: Experimental workflow for anticancer mechanism elucidation.

Investigating the Anticonvulsant Mechanism of Action

Should initial screening suggest central nervous system activity, the following in vivo model is crucial.

-

Animal Model: Use adult albino mice.

-

Compound Administration: Administer 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine intraperitoneally at various doses.

-

MES Test: After a set period (e.g., 30 minutes), induce seizures by applying an electrical stimulus through corneal electrodes. Record the presence or absence of the tonic hind limb extension phase.

-

PTZ Test: Induce seizures by subcutaneous injection of pentylenetetrazole. Observe the animals for the onset and severity of clonic-tonic seizures.

-

Neurotoxicity Assessment: Use the rotarod test to assess for any motor impairment caused by the compound.[7]

Part 3: Data Interpretation and Future Perspectives

The data generated from these experiments will provide a comprehensive understanding of the mechanism of action of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine.

-

Anticancer Data: If the compound demonstrates potent and selective cytotoxicity, the kinase profiling and DNA interaction studies will pinpoint its molecular targets. The apoptosis assays will confirm the downstream cellular consequences. This information will be critical for guiding lead optimization efforts to enhance potency and selectivity.

-

Anticonvulsant Data: Protection in the MES and PTZ models would strongly suggest anticonvulsant activity. Further studies could then focus on electrophysiological recordings to directly measure the compound's effects on GABA-A receptor currents.

The multifaceted nature of the 1,3,4-thiadiazole scaffold suggests that 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine may exhibit a polypharmacological profile, acting on multiple targets. A thorough investigation using the proposed experimental framework will be essential to unravel its full therapeutic potential and pave the way for its further development as a novel therapeutic agent.

References

-

1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents - Frontiers. (2022-01-20). [Link]

-

Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. [Link]

-

Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023-12-14). [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025-04-16). [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Publishing. (2022-10-17). [Link]

-

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine - PubChem. [Link]

-

New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - Brieflands. [Link]

-

SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES - Rasayan Journal of Chemistry. [Link]

-

Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole - Chemical Methodologies. [Link]

-

Synthesis, Characterization and Antimicrobial Evaluation of Some 5- (Substituted)-2-Amino-Thiadiazoles. | Semantic Scholar. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions - ResearchGate. [Link]

Sources

- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 2. chemmethod.com [chemmethod.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents [frontiersin.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. brieflands.com [brieflands.com]

- 10. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

A Senior Application Scientist's Perspective on a Promising Heterocyclic Scaffold

Executive Summary

This guide provides a comprehensive technical overview of the predicted biological activity and therapeutic potential of the novel compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. While specific research on this exact molecule is not yet prevalent in peer-reviewed literature, its core structure—the 2,5-disubstituted 1,3,4-thiadiazole ring—is a well-established "privileged scaffold" in medicinal chemistry. Heterocyclic compounds based on the 1,3,4-thiadiazole nucleus are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer and antimicrobial properties.[1][2][3][4] This document synthesizes the known biological landscape of this chemical class to project a focused, actionable strategy for investigating the subject compound. We will delve into the mechanistic rationale for its potential activities, provide detailed experimental protocols for its validation, and propose a logical workflow for its preclinical evaluation.

The structural features of the 1,3,4-thiadiazole ring, such as its aromaticity and its function as a bioisostere of pyrimidine, contribute to its stability and ability to interact with biological targets, including interfering with DNA replication processes.[5][6] The specific substitutions on the target molecule—an N-ethyl amine at position 2 and a 2-ethoxyphenyl group at position 5—provide distinct physicochemical properties that are expected to modulate its efficacy, selectivity, and pharmacokinetic profile. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.

Physicochemical Properties and Structural Rationale

Before exploring the biological activities, it is crucial to understand the compound's basic chemical identity.

| Property | Value | Source |

| IUPAC Name | 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | PubChem |

| Molecular Formula | C12H15N3OS | PubChem[7] |

| Molecular Weight | 249.33 g/mol | PubChem[7] |

| PubChem CID | 25220458 | PubChem[7] |

| CAS Number | 337310-80-2 | BLDpharm[8] |

The 1,3,4-thiadiazole core is a five-membered heterocyclic ring containing sulfur and two nitrogen atoms. This scaffold is of significant interest due to its favorable pharmacokinetic properties, including metabolic stability and membrane permeability, which enhance its bioavailability.[3] The efficacy of 2-amino-1,3,4-thiadiazole derivatives is often enhanced by the introduction of an aromatic ring at the 5th position, a feature present in our target compound with its 2-ethoxyphenyl group.[6]

Projected Therapeutic Area I: Oncology

The most widely reported application of 1,3,4-thiadiazole derivatives is in oncology.[5][9][10] Numerous studies have demonstrated the potent antiproliferative activity of this class of compounds against a variety of human cancer cell lines, such as breast (MCF-7), lung (A549), and colon (LoVo) cancers.[5][11]

The anticancer effects of thiadiazole derivatives are often multi-faceted. Key potential mechanisms include:

-

Kinase Inhibition: Many thiadiazole compounds function as inhibitors of critical signaling kinases like Epidermal Growth Factor Receptor (EGFR) and HER-2.[5][11] Inhibition of these pathways can halt cell proliferation and induce apoptosis.

-

DNA Damage: The structural similarity of the thiadiazole ring to pyrimidine allows some derivatives to interfere with DNA synthesis and repair, leading to cell death.[5] Comet assays have been used to confirm the ability of certain thiadiazoles to induce DNA damage in cancer cells.[5]

-

Cell Cycle Arrest: Studies have shown that these compounds can induce cell cycle arrest, often at the G2/M or G0/G1 phase, preventing cancer cells from completing their division cycle.[6][11]

A potential signaling pathway that could be targeted by 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is the EGFR signaling cascade, a common target for thiadiazole derivatives.

Caption: Potential inhibition of the EGFR signaling pathway.

A crucial first step is to determine the compound's cytotoxic (cell-killing) potential against a panel of human cancer cell lines. The MTT assay is a standard, colorimetric method for this purpose.

Caption: Workflow for the Kirby-Bauer disk diffusion test.

-

Prepare Inoculum: Grow a fresh culture of the test microorganism (e.g., E. coli) in broth until it reaches a turbidity equivalent to the 0.5 McFarland standard.

-

Prepare Plates: Use a sterile cotton swab to evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.

-

Prepare Disks: Dissolve 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine in a suitable solvent like DMSO to a known concentration (e.g., 1 mg/mL). Impregnate sterile 6 mm paper disks with a specific volume (e.g., 10 µL) of the compound solution. Allow the solvent to evaporate completely.

-

Place Disks: Using sterile forceps, place the compound-impregnated disk onto the surface of the inoculated agar plate. Gently press to ensure contact.

-

Controls: Place a positive control disk (e.g., a standard antibiotic like Ciprofloxacin) and a negative control disk (impregnated only with DMSO) on the same plate.

-

Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

-

Data Collection: Measure the diameter of the clear zone around each disk where microbial growth has been inhibited. The size of this "zone of inhibition" is proportional to the compound's antimicrobial activity.

Conclusion and Future Directions

The compound 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine represents a compelling candidate for preclinical drug discovery based on the robust and diverse biological activities associated with its 1,3,4-thiadiazole core. The primary lines of investigation should focus on its potential as an anticancer and antimicrobial agent.

The initial steps outlined in this guide—in vitro cytotoxicity screening against cancer cells and antimicrobial susceptibility testing—will provide the foundational data needed to justify further development. Positive results would warrant progression to more complex studies, including mechanistic assays (e.g., kinase inhibition assays, cell cycle analysis), in vivo efficacy studies in animal models, and comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. The structural versatility of the 1,3,4-thiadiazole scaffold also allows for future medicinal chemistry efforts to optimize potency and selectivity, potentially leading to the development of a novel therapeutic agent. [1]

References

- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025). PMC.

- Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. (n.d.). PMC - NIH.

- Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. (2023).

- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Publishing.

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. (2023).

- 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (n.d.). PubMed Central.

- 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. (n.d.). PubChem.

- 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (n.d.). NIH.

- Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. (n.d.). Brieflands.

- 337310-80-2|5-(2-Ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. (n.d.). BLDpharm.

Sources

- 1. Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It’s Derivative | SAR Publication [sarpublication.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 4. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | C12H15N3OS | CID 25220458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 337310-80-2|5-(2-Ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]

- 9. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. brieflands.com [brieflands.com]

- 11. Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: Synthesis, Characterization, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document will delve into its chemical identity, proposed synthesis, physicochemical properties, and potential pharmacological activities, drawing upon the established knowledge of the broader 1,3,4-thiadiazole class of compounds. The insights provided herein are intended to empower researchers in their exploration of novel therapeutics.

Chemical Identity and Structure

The nomenclature and structural representation of the target molecule are fundamental to its scientific exploration.

-

IUPAC Name: 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine[1]

-

Molecular Formula: C₁₂H₁₅N₃OS

-

Canonical SMILES: CCOC1=CC=CC=C1C2=NN=C(S2)NCC

-

InChI Key: VAFVCVLKNXTRGK-UHFFFAOYSA-N

-

PubChem CID: 25220458[1]

The molecular structure, depicted below, features a central 1,3,4-thiadiazole ring, which is a common scaffold in many biologically active compounds. This core is substituted at the 5-position with a 2-ethoxyphenyl group and at the 2-position with an N-ethylamino group.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-ethyl-N'-(2-ethoxybenzoyl)thiosemicarbazide

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-ethylthiosemicarbazide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Add triethylamine (1.1 eq) to the solution to act as a base.

-

Slowly add a solution of 2-ethoxybenzoyl chloride (1.0 eq) in THF to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the intermediate by recrystallization or column chromatography.

Step 2: Synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

-

To a flask containing concentrated sulfuric acid, slowly add the purified N-ethyl-N'-(2-ethoxybenzoyl)thiosemicarbazide intermediate (1.0 eq) in portions, while keeping the temperature below 10°C with an ice bath.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms.

-

Collect the precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine.

Physicochemical Properties and Characterization

The predicted physicochemical properties of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine are summarized in the table below. These values are computationally derived and provide a baseline for experimental verification.

| Property | Predicted Value |

| Molecular Weight | 249.33 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 4 |

Characterization:

The structural elucidation of the synthesized compound would rely on a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the aromatic protons of the ethoxyphenyl group, the ethyl group protons (a quartet and a triplet), and a broad singlet for the amine proton.

-

¹³C NMR will display distinct peaks for the carbons of the thiadiazole ring, the ethoxyphenyl group, and the ethyl group.

-

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretch of the amine, C-H stretches of the aromatic and aliphatic groups, C=N stretching of the thiadiazole ring, and C-O stretching of the ether linkage.

-

Elemental Analysis: The percentage composition of carbon, hydrogen, nitrogen, and sulfur should align with the calculated values for the molecular formula C₁₂H₁₅N₃OS.

Potential Pharmacological Activities and Mechanism of Action

The 1,3,4-thiadiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Based on extensive research on related compounds, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a promising candidate for investigation in several therapeutic areas, most notably as an anticancer and enzyme inhibitory agent.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines. The proposed mechanisms of action are often multifactorial and can include:

-

Enzyme Inhibition: A primary mode of action for many anticancer agents is the inhibition of critical enzymes involved in cancer cell proliferation and survival.

-

Tyrosine Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been shown to inhibit tyrosine kinases, which are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis.

-

Carbonic Anhydrase Inhibition: Some thiadiazoles are known inhibitors of carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to the acidic tumor microenvironment, promoting invasion and metastasis.

-

-

Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: It could potentially arrest the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.

Caption: Potential anticancer mechanisms of action.

Enzyme Inhibitory Activity

Beyond its potential as an anticancer agent, the 1,3,4-thiadiazole core is present in inhibitors of various other enzymes, suggesting broader therapeutic possibilities for the target molecule. These could include enzymes implicated in inflammatory diseases, infectious diseases, and neurological disorders.

Future Directions and Conclusion

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine represents a molecule of considerable interest for further investigation in the field of drug discovery. The proposed synthetic route provides a clear path for its preparation, and the established biological activities of related 1,3,4-thiadiazoles offer a strong rationale for exploring its pharmacological profile.

Future research should focus on:

-

Synthesis and Characterization: The successful synthesis and thorough spectroscopic characterization of the compound are the immediate next steps.

-

In Vitro Biological Screening: A comprehensive screening against a panel of cancer cell lines and a diverse set of enzymes will help to identify its primary biological targets.

-

Mechanism of Action Studies: Once a significant biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at a molecular level.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of analogs will provide valuable insights into the structural features required for optimal activity and can guide the development of more potent and selective compounds.

References

-

PubChem. 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. Available from: [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. Available from: [Link]

-

MDPI. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Available from: [Link]

-

MDPI. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Available from: [Link]

-

Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

Sources

The Spectroscopic Signature of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: A Technical Guide

For Immediate Release

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides an in-depth analysis of the spectral data for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , a molecule of interest within the broader class of substituted 1,3,4-thiadiazoles, which are recognized for their diverse pharmacological potential. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed examination of the compound's Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to forecast the spectral characteristics, providing a robust framework for its identification and characterization.

Molecular Structure and Overview

The structural framework of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, with the chemical formula C₁₂H₁₅N₃OS and a molecular weight of 249.34 g/mol , forms the basis for the interpretation of its spectral data.[1] The molecule features a central 1,3,4-thiadiazole ring, a key heterocyclic scaffold known to impart a range of biological activities.[2][3] This core is substituted at the 5-position with a 2-ethoxyphenyl group and at the 2-position with an N-ethylamino group. The interplay of these functional groups gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine in a standard solvent like CDCl₃ is anticipated to exhibit distinct signals corresponding to the aromatic, ethoxy, and ethylamino protons. The selection of an appropriate deuterated solvent is critical to avoid signal overlap with the analyte; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | Doublet of Doublets | 1H | Ar-H (proton ortho to the thiadiazole) |

| ~7.3 - 7.1 | Multiplet | 2H | Ar-H |

| ~7.0 - 6.8 | Multiplet | 1H | Ar-H |

| ~5.5 - 5.0 | Broad Singlet | 1H | N-H |

| ~4.2 - 4.0 | Quartet | 2H | O-CH₂ |

| ~3.5 - 3.3 | Quartet | 2H | N-CH₂ |

| ~1.5 - 1.3 | Triplet | 3H | O-CH₂-CH₃ |

| ~1.3 - 1.1 | Triplet | 3H | N-CH₂-CH₃ |

Interpretation and Rationale:

The aromatic protons on the 2-ethoxyphenyl ring are expected to appear in the downfield region (δ 6.8-7.8 ppm) due to the deshielding effect of the aromatic ring current. The proton ortho to the electron-withdrawing thiadiazole ring is predicted to be the most downfield. The N-H proton of the secondary amine is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent. The methylene protons of the ethoxy and ethylamino groups will appear as quartets due to coupling with the adjacent methyl protons, which in turn will be triplets.

¹³C NMR Spectroscopy: The Carbon Skeleton

The predicted ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=N (Thiadiazole) |

| ~158 | C-S (Thiadiazole) |

| ~155 | Ar-C (C-O) |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~122 | Ar-C |

| ~115 | Ar-C |

| ~112 | Ar-C |

| ~64 | O-CH₂ |

| ~42 | N-CH₂ |

| ~15 | O-CH₂-CH₃ |

| ~14 | N-CH₂-CH₃ |

Interpretation and Rationale:

The two carbons of the 1,3,4-thiadiazole ring are expected to be significantly downfield due to the presence of electronegative nitrogen and sulfur atoms. The aromatic carbons will resonate in the typical range of δ 110-160 ppm, with the carbon attached to the oxygen of the ethoxy group being the most deshielding. The aliphatic carbons of the ethyl and ethoxy groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980, ~2870 | Medium | Aliphatic C-H stretch |

| ~1610 | Strong | C=N stretch (Thiadiazole) |

| ~1580, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1040 | Strong | Aryl-O-C stretch (symmetric) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Interpretation and Rationale:

The presence of a secondary amine is expected to give a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. The aromatic and aliphatic C-H stretches are predicted in their respective typical regions. A strong absorption band around 1610 cm⁻¹ is anticipated for the C=N stretching of the thiadiazole ring. The C=C stretching vibrations of the phenyl ring will appear in the 1450-1600 cm⁻¹ region. The strong bands corresponding to the asymmetric and symmetric stretching of the aryl-O-C bond of the ethoxy group are key diagnostic peaks. Finally, a strong band around 750 cm⁻¹ is indicative of the ortho-disubstitution pattern of the phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 249

-

Major Fragmentation Pathways: The fragmentation of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine under electron ionization (EI) is expected to proceed through several key pathways. The choice of ionization technique is crucial; EI is a hard ionization method that typically induces significant fragmentation, providing rich structural information.

Diagram of Predicted Fragmentation Pathways:

Caption: Predicted major fragmentation pathways for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine in EI-MS.

Interpretation and Rationale:

The molecular ion peak is predicted at m/z 249. Key fragmentation events would likely involve:

-

Loss of an ethyl radical (•C₂H₅) from the N-ethylamino group, leading to a fragment at m/z 220.

-

Cleavage of the ethoxy group , potentially through a McLafferty-type rearrangement involving the loss of ethene oxide, resulting in a fragment at m/z 205.

-

Fission of the bond between the phenyl ring and the thiadiazole ring , which could lead to fragments corresponding to the ethoxyphenyl cation (m/z 121) or the ethylamino-thiadiazole radical cation.

-

Further fragmentation of the primary fragments , such as the loss of the ethylamino group from the fragment at m/z 220 to give a fragment at m/z 163.

Experimental Protocols

To experimentally validate the predicted spectral data, the following standard protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans). Use a standard pulse sequence with a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) will be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) and pressing the mixture into a transparent disk. Alternatively, for a soluble compound, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of the pure KBr pellet or salt plate.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via a direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) interface.

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI) for fragmentation analysis and, if available, a soft ionization technique like electrospray ionization (ESI) to confirm the molecular weight.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. The detailed analysis of the predicted NMR, IR, and Mass Spectral data, grounded in the fundamental principles of spectroscopy and the known chemical structure, offers a valuable resource for the identification and further investigation of this compound. The provided experimental protocols serve as a self-validating system to confirm these predictions and to establish a definitive empirical dataset for this promising molecule. The synthesis of accurate and reliable spectral data is a cornerstone of chemical research, ensuring the integrity and reproducibility of scientific findings in the pursuit of new therapeutic agents.

References

- This section would be populated with URLs to the predictive tools and any literature sources used for general spectral interpretation if this were a real-time generated document with access to live web tools. As per the prompt, since no specific experimental data sources were found, and predictions are the basis, a traditional reference list to data sources is not applicable.

-

PubChem. 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. [Link]

-

Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC. [Link]

-

5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of... - Growing Science. [Link]

Sources

An In-depth Technical Guide to 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine: Synthesis, History, and Scientific Context

Introduction: The Emergence of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring system, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, represents a "privileged scaffold" in medicinal chemistry. Its journey from a novelty in heterocyclic chemistry to a cornerstone in drug discovery is marked by the development of versatile synthetic methodologies and the discovery of its broad pharmacological potential. The 2-amino-1,3,4-thiadiazole core, in particular, has been the foundation for a multitude of therapeutic agents, a testament to its favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of a specific derivative, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine, delving into its historical context, plausible synthetic pathways based on established methodologies, and its significance within the broader landscape of medicinal chemistry.

Historical Perspective: A Scaffold with a Rich Past

The story of 2-amino-1,3,4-thiadiazoles in medicine began with the discovery of sulfonamide antibiotics. Following the success of sulfathiazole, researchers explored other heterocyclic sulfonamides, leading to the development of sulfamethizole and sulfaethidole, both featuring the 1,3,4-thiadiazole ring. This early work in the 1940s established the biological significance of this heterocyclic system. While the specific discovery and developmental history of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine are not extensively documented in readily available literature, its structural motifs suggest a rational design approach rooted in the established bioactivity of the 1,3,4-thiadiazole core. The presence of the 2-ethoxyphenyl group and the N-ethyl substituent on the 2-amino position points towards efforts to modulate lipophilicity, receptor binding, and metabolic stability, common strategies in modern drug discovery.[1]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine can be logically approached through a retrosynthetic analysis, breaking down the molecule into simpler, commercially available starting materials.

This analysis suggests a two-stage synthesis: the formation of the 2-amino-5-(2-ethoxyphenyl)-1,3,4-thiadiazole core, followed by the selective N-ethylation of the 2-amino group.

Part 1: Synthesis of the 1,3,4-Thiadiazole Core

The formation of the 2-amino-5-aryl-1,3,4-thiadiazole ring is a well-established transformation, typically proceeding through the reaction of a carboxylic acid or its derivative with thiosemicarbazide, followed by cyclization.[3][4]

The synthesis commences with the conversion of 2-ethoxybenzoic acid to its more reactive acid chloride derivative. This is a standard procedure in organic synthesis.

Experimental Protocol:

-

To a solution of 2-ethoxybenzoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add oxalyl chloride or thionyl chloride (1.1-1.5 equivalents) at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield crude 2-ethoxybenzoyl chloride, which can often be used in the next step without further purification.

The acyl chloride is then reacted with thiosemicarbazide to form the key thiosemicarbazide intermediate.

Experimental Protocol:

-

Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent such as pyridine or a mixture of dichloromethane and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

-

Slowly add a solution of 2-ethoxybenzoyl chloride (1 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The solid is collected by filtration, washed with water, and dried.

The final step in forming the thiadiazole core is the acid-catalyzed cyclization of the thiosemicarbazide intermediate.

Experimental Protocol:

-

Suspend the 1-(2-ethoxybenzoyl)thiosemicarbazide (1 equivalent) in a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid (PPA).[3]

-

Heat the mixture, typically to 80-100 °C, for 1-3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., concentrated ammonia solution or sodium hydroxide) to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol to afford pure 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine.

Part 2: N-Ethylation of the 2-Amino Group

The introduction of the ethyl group onto the 2-amino substituent can be achieved through several methods, with direct alkylation being a common approach.

Experimental Protocol:

-

Dissolve 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a suitable base, such as potassium carbonate or sodium hydride (1.1-1.5 equivalents), to deprotonate the amino group.

-

Add an ethylating agent, such as ethyl iodide or ethyl bromide (1.1-1.5 equivalents), to the reaction mixture.

-

Heat the reaction mixture, typically to 50-80 °C, and monitor its progress by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine.

It is important to note that direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products, as well as potential N-alkylation of the thiadiazole ring itself. Therefore, careful control of reaction conditions and stoichiometry is crucial for achieving selectivity.

Pharmacological Context and Potential Applications

While specific pharmacological data for 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is not widely published, the extensive research on the 2-amino-1,3,4-thiadiazole scaffold allows for informed speculation on its potential biological activities. Derivatives of this core have demonstrated a remarkable range of pharmacological effects, including:

-

Antimicrobial Activity: The 1,3,4-thiadiazole nucleus is a key component of many antibacterial and antifungal agents.[2]

-

Anticancer Activity: Numerous 2-amino-1,3,4-thiadiazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[5]

-

Antiviral Activity: This scaffold has also shown promise in the development of antiviral drugs.[6]

-

Enzyme Inhibition: The 1,3,4-thiadiazole ring can act as a bioisostere for other aromatic systems, enabling it to interact with and inhibit various enzymes.[7]

The specific substitutions on the target molecule—the 2-ethoxyphenyl group and the N-ethyl moiety—would be expected to influence its potency, selectivity, and pharmacokinetic profile. The ethoxy group can participate in hydrogen bonding and modulate the electronic properties of the phenyl ring, while the N-ethyl group can affect the molecule's interaction with its biological target and its metabolic stability.

Data Summary

| Compound | Molecular Formula | Molecular Weight | Key Synthetic Intermediates |

| 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine | C₁₂H₁₅N₃OS | 249.34 g/mol | 2-ethoxybenzoic acid, Thiosemicarbazide, 5-(2-ethoxyphenyl)-1,3,4-thiadiazol-2-amine |

Conclusion and Future Directions

5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine is a molecule of interest rooted in the rich history of the 2-amino-1,3,4-thiadiazole scaffold. While its specific discovery and development are not prominently documented, established synthetic methodologies provide a clear and logical pathway for its preparation. The extensive body of research on analogous compounds suggests a high potential for diverse biological activities. Further investigation into the pharmacological properties of this specific derivative is warranted to fully elucidate its therapeutic potential and contribute to the ongoing legacy of the 1,3,4-thiadiazole core in medicinal chemistry.

References

-

BenchChem. (2025). The Dawn of a Scaffold: A Technical History of 2-Amino-1,3,4-Thiadiazole in Medicinal Chemistry. Retrieved from BenchChem website.[8]

-

Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566.[2]

-

Kucukguzel, I., & Kucukguzel, S. G. (2022). 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study. Molecules, 27(6), 1968.[7]

-

Kopteva, N. V., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159.[3]

-

Foroumadi, A., et al. (2018). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 23(10), 2636.[1][6]

-

Mahendrasinh, M. R., et al. (2013). Synthesis and Biological Evaluation of Some New 1,3,4-Thiadiazole Derivatives for their Antimicrobial Activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 3(4), 1110-1117.[7]

-

Elmasry, R. M., et al. (2022). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Pharmaceuticals, 15(12), 1476.[5]

-

Upadhyay, P. K., & Mishra, P. (2017). SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4-THIADIAZOLE-2-AMINES. RASAYAN Journal of Chemistry, 10(1), 254-262.[4]

-

PubChem. (n.d.). 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 5-aryl/alkyl-1,3,4-thidiazole-2-amine and antimicrobial study. [wisdomlib.org]

- 5. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Technical Guide: Elucidating the Therapeutic Potential of 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine

A Framework for Target Identification and Validation

Distribution: For Research, Drug Development, and Scientific Professionals

Preamble: The Scientific Context

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of pharmacological activities.[1][2] This five-membered heterocyclic ring is a bioisostere of pyrimidine, a fundamental component of nucleic acids, which may contribute to its ability to interfere with DNA replication processes in pathogenic and neoplastic cells.[3] Derivatives of this scaffold have demonstrated a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and analgesic properties.[1][4] The mesoionic nature and favorable lipophilicity of the 1,3,4-thiadiazole ring often contribute to good membrane permeability and bioavailability, making it an attractive starting point for drug design.[5][6]

The specific compound, 5-(2-ethoxyphenyl)-N-ethyl-1,3,4-thiadiazol-2-amine , is a novel entity within this established class. While direct studies on this molecule are not prevalent in existing literature, its structural components—a 2-amino-1,3,4-thiadiazole core, a 5-aryl substitution (2-ethoxyphenyl), and an N-ethyl group on the amine—provide a logical foundation for a targeted investigation. This guide outlines a comprehensive, multi-tiered strategy to systematically identify and validate its potential therapeutic targets, moving from broad phenotypic screening to specific mechanistic elucidation.

Part 1: Foundational Strategy - A Multi-Pronged Approach to Target Discovery

The core directive is to de-orphanize this compound by identifying its primary mechanism of action (MoA) and, consequently, its therapeutic targets. Our strategy is built on a parallel, iterative workflow that combines broad-based functional screening with hypothesis-driven target engagement assays.

Tier 1: Broad Spectrum Phenotypic Screening

The initial step is to ascertain the compound's dominant biological effect. Based on the well-documented activities of the 1,3,4-thiadiazole class, we will prioritize screening in oncology, inflammation, and microbiology. The objective is to identify a robust and reproducible cellular phenotype, which will then guide our mechanistic studies.

Table 1: Proposed Initial Phenotypic Screening Panel

| Therapeutic Area | Assay Type | Cell Lines / Organisms | Primary Endpoint | Rationale for Inclusion |

| Oncology | Cell Viability (MTT/CellTiter-Glo) | MCF-7 (Breast), HepG2 (Liver), A549 (Lung), LoVo (Colon) | IC50 (Inhibitory Concentration 50%) | Anticancer activity is the most widely reported for this scaffold.[3][7][8] |

| Inflammation | LPS-induced Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Inhibition of NO production | Anti-inflammatory properties are a known attribute of thiadiazole derivatives.[4] |

| Microbiology | Minimum Inhibitory Concentration (MIC) | S. aureus, E. coli, C. albicans, A. niger | MIC Value (µg/mL) | Broad-spectrum antimicrobial activity is common for this class.[9][10] |

Tier 2: Hypothesis-Driven Target Engagement

In parallel with phenotypic screening, we will directly assess the compound's ability to interact with protein classes frequently modulated by 1,3,4-thiadiazole derivatives. This allows for rapid identification of direct molecular targets.

Table 2: Proposed Initial Target-Based Screening Panel

| Target Class | Specific Examples | Assay Type | Primary Endpoint | Rationale for Inclusion |

| Protein Kinases | CDK9, c-Src/Abl, STAT3 signaling kinases | In vitro kinase activity assay (e.g., ADP-Glo) | IC50 | Kinase inhibition is a key anticancer mechanism for thiadiazoles.[4][8] |

| Carbonic Anhydrases | CA-IX (cancer-associated), CA-II (ubiquitous) | Esterase activity assay | Ki (Inhibition constant) | CAs are a well-established target for thiadiazole-based drugs like acetazolamide.[4][11] |

| Lipoxygenases | 15-LOX | Spectrophotometric assay | IC50 | LOX inhibition is linked to both anti-inflammatory and anticancer effects.[12] |

| DNA/Associated Enzymes | Topoisomerase I/II | DNA relaxation/cleavage assay | IC50 | Interference with DNA replication is a proposed mechanism for this scaffold.[3][7] |

// Nodes Compound [label="5-(2-ethoxyphenyl)-N-ethyl-\n1,3,4-thiadiazol-2-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; Tier1 [label="Tier 1: Phenotypic Screening\n(Oncology, Inflammation, Microbiology)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tier2 [label="Tier 2: Target-Based Screening\n(Kinases, CAs, LOX, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identified [label="Phenotypic 'Hit' Identified\n(e.g., Potent Cytotoxicity)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Direct_Target_Hit [label="Direct Target Hit\n(e.g., Kinase Inhibition)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Tier3 [label="Tier 3: MoA Elucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis"]; Apoptosis [label="Apoptosis Assays\n(Annexin V, Caspase Activity)"]; Signaling [label="Signaling Pathway Analysis\n(Western Blot, qPCR)"]; Target_Validation [label="Target Validation\n(siRNA, Overexpression)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead_Compound [label="Validated Lead Compound\nfor Further Development", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];